N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a dioxidotetrahydrothiophene ring, a trimethyl-substituted benzofuran, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the trimethyl-substituted benzofuran: This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation using methylating agents like methyl iodide.
Attachment of the methylfuran moiety: This step involves the alkylation of the benzofuran derivative with a methylfuran precursor under suitable conditions, such as using a strong base like sodium hydride.
Coupling of the functional groups: The final step involves the coupling of the dioxidotetrahydrothiophene and the benzofuran derivatives through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its functional groups can be used to create novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with keto-enol tautomerism.
Fluorine compounds: Known for their unique reactivity and bonding properties.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C22H25NO5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H25NO5S/c1-13-5-8-19-16(4)21(28-20(19)15(13)3)22(24)23(11-18-7-6-14(2)27-18)17-9-10-29(25,26)12-17/h5-8,17H,9-12H2,1-4H3 |
InChI Key |
HPRDFWAZSZZFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
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